![molecular formula C24H16F4N4OS B2445371 4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114660-75-1](/img/no-structure.png)

4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

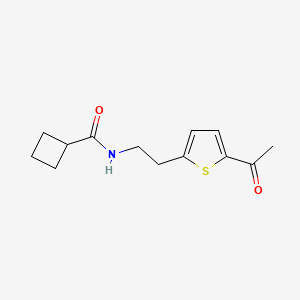

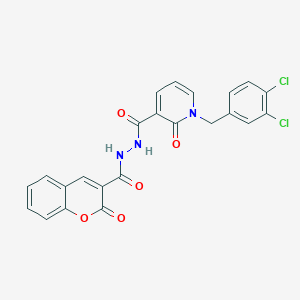

The compound “4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” is a complex organic molecule with the molecular formula C24H16F4N4OS and an average mass of 484.469 Da . It contains several functional groups, including a fluorobenzyl group, a trifluoromethylbenzyl group, and a triazoloquinazolinone group .

科学的研究の応用

Synthesis and Binding Activity

Research has focused on the synthesis and evaluation of the binding activity of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, including derivatives structurally related to the specified compound, which exhibit high affinity for benzodiazepine receptors. These studies aim to assess the potential of these compounds as benzodiazepine antagonists, highlighting their significance in neuroscience research. For example, one study presented a compound within this class with a 4 nM binding affinity to the benzodiazepine receptor, indicating its potential as a potent benzodiazepine antagonist in rat models (Francis et al., 1991).

Antimicrobial and Antifungal Activities

Another area of research involves the synthesis of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety, evaluating their antimicrobial activities. These studies have shown that some derivatives demonstrate significant inhibitory effects against various bacterial and fungal strains, suggesting their potential use in treating infectious diseases. For instance, one derivative exhibited superior inhibitory effects against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri compared to commercial bactericides (Yan et al., 2016).

Antihypertensive and Antihistaminic Effects

Studies have also explored the antihypertensive and antihistaminic effects of [1,2,4]triazolo[4,3-a]quinazolin-5-ones. For example, derivatives synthesized from 3-amino-2-benzylamino-3H-quinazolin-4-one showed significant antihypertensive activity in spontaneously hypertensive rats, with one compound demonstrating superiority over the reference standard prazocin (Alagarsamy & Pathak, 2007). Furthermore, another study highlighted the potential of these compounds as H1-antihistaminic agents with negligible sedation effects when tested on guinea pigs, indicating their relevance in developing new classes of antihistamines (Alagarsamy, Solomon, & Murugan, 2007).

Anticancer Activities

The anticancer activities of fluorinated [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which share a core structure with the specified compound, have been investigated. These studies have reported moderate to good antiproliferative potency against various cancerous cell lines, suggesting a promising avenue for the development of novel anticancer drugs. One study showed significant cytotoxicity against human breast cancer, osteosarcoma, and myeloid leukemia cell lines (Chowrasia et al., 2017).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one' involves the synthesis of the triazoloquinazoline ring system followed by the introduction of the fluorobenzyl and trifluoromethylbenzylthio substituents.", "Starting Materials": [ "2-aminobenzonitrile", "4-fluorobenzaldehyde", "2-bromo-3-nitrobenzotrifluoride", "thiourea", "sodium hydroxide", "potassium carbonate", "N,N-dimethylformamide", "acetic acid", "hydrochloric acid", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Synthesis of 2-(4-fluorobenzyl)-3-nitrobenzotrifluoride by reacting 4-fluorobenzaldehyde with 2-bromo-3-nitrobenzotrifluoride in the presence of potassium carbonate and N,N-dimethylformamide.", "Step 2: Reduction of 2-(4-fluorobenzyl)-3-nitrobenzotrifluoride to 2-(4-fluorobenzyl)-3-aminobenzotrifluoride using sodium hydroxide and hydrogen gas.", "Step 3: Synthesis of 4-(4-fluorobenzyl)-3-aminobenzotrifluoride by reacting 2-(4-fluorobenzyl)-3-aminobenzotrifluoride with thiourea in the presence of acetic acid.", "Step 4: Synthesis of 4-(4-fluorobenzyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one by reacting 4-(4-fluorobenzyl)-3-aminobenzotrifluoride with sodium hydroxide and 2-aminobenzonitrile in water.", "Step 5: Synthesis of 4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one by reacting 4-(4-fluorobenzyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one with 3-(trifluoromethyl)benzyl chloride in the presence of potassium carbonate and N,N-dimethylformamide, followed by purification using ethyl acetate and hexane." ] } | |

CAS番号 |

1114660-75-1 |

製品名 |

4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |

分子式 |

C24H16F4N4OS |

分子量 |

484.47 |

IUPAC名 |

4-[(4-fluorophenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |

InChI |

InChI=1S/C24H16F4N4OS/c25-18-10-8-15(9-11-18)13-31-21(33)19-6-1-2-7-20(19)32-22(31)29-30-23(32)34-14-16-4-3-5-17(12-16)24(26,27)28/h1-12H,13-14H2 |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)C(F)(F)F)CC5=CC=C(C=C5)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]benzoic Acid](/img/structure/B2445290.png)

![(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2445292.png)

![2-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2445295.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2445302.png)

![N-(2-chlorobenzyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2445303.png)

![3-(2-fluorobenzyl)-7-{[3-(2-furyl)-1-methylpropyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445308.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2445310.png)